molecular formula C19H14F3NO5 B11210274 5-Methoxy-3-(4-trifluoromethyl-benzoylamino)-benzofuran-2-carboxylic acid methyl ester

5-Methoxy-3-(4-trifluoromethyl-benzoylamino)-benzofuran-2-carboxylic acid methyl ester

Cat. No.: B11210274
M. Wt: 393.3 g/mol
InChI Key: YOMNSIAZKZOLAD-UHFFFAOYSA-N
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Description

METHYL 5-METHOXY-3-[4-(TRIFLUOROMETHYL)BENZAMIDO]-1-BENZOFURAN-2-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of a trifluoromethyl group and a methoxy group further enhances its chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-METHOXY-3-[4-(TRIFLUOROMETHYL)BENZAMIDO]-1-BENZOFURAN-2-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzofuran core through cyclization reactions, followed by the introduction of the trifluoromethyl and methoxy groups via electrophilic substitution reactions. The final step often includes the esterification of the carboxylate group using methanol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-METHOXY-3-[4-(TRIFLUOROMETHYL)BENZAMIDO]-1-BENZOFURAN-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

METHYL 5-METHOXY-3-[4-(TRIFLUOROMETHYL)BENZAMIDO]-1-BENZOFURAN-2-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 5-METHOXY-3-[4-(TRIFLUOROMETHYL)BENZAMIDO]-1-BENZOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The benzofuran core may also contribute to its binding affinity with certain proteins, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-METHOXY-3-[4-(FLUOROMETHYL)BENZAMIDO]-1-BENZOFURAN-2-CARBOXYLATE
  • METHYL 5-METHOXY-3-[4-(CHLOROMETHYL)BENZAMIDO]-1-BENZOFURAN-2-CARBOXYLATE
  • METHYL 5-METHOXY-3-[4-(BROMOMETHYL)BENZAMIDO]-1-BENZOFURAN-2-CARBOXYLATE

Uniqueness

The presence of the trifluoromethyl group in METHYL 5-METHOXY-3-[4-(TRIFLUOROMETHYL)BENZAMIDO]-1-BENZOFURAN-2-CARBOXYLATE distinguishes it from similar compounds. This group significantly enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H14F3NO5

Molecular Weight

393.3 g/mol

IUPAC Name

methyl 5-methoxy-3-[[4-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxylate

InChI

InChI=1S/C19H14F3NO5/c1-26-12-7-8-14-13(9-12)15(16(28-14)18(25)27-2)23-17(24)10-3-5-11(6-4-10)19(20,21)22/h3-9H,1-2H3,(H,23,24)

InChI Key

YOMNSIAZKZOLAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2NC(=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)OC

Origin of Product

United States

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